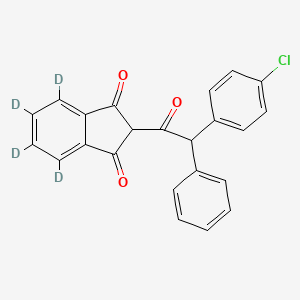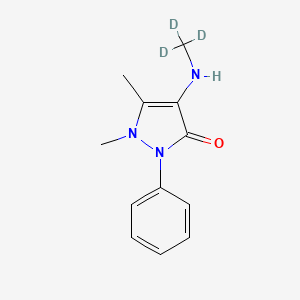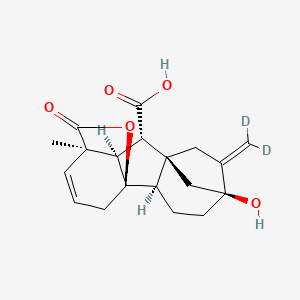
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate is an organic compound with a complex structure that includes both ester and phosphonate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate typically involves a multi-step process. One common method includes the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions to form the corresponding phosphonate ester. This intermediate is then subjected to a Horner-Wadsworth-Emmons reaction with an α,β-unsaturated ester to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonate acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphonate groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor or activator of enzymes by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved vary but often include key metabolic enzymes or signaling proteins.
類似化合物との比較
Similar Compounds
Diethyl ethylphosphonate: Similar in structure but lacks the hydroxyacrylate moiety.
Diethyl tosyloxy methylphosphonate: Contains a tosyloxy group instead of the hydroxyacrylate group.
Uniqueness
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate is unique due to its combination of ester and phosphonate functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a variety of chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H19O6P |
|---|---|
分子量 |
266.23 g/mol |
IUPAC名 |
ethyl (Z)-2-(diethoxyphosphorylmethyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-4-14-10(12)9(7-11)8-17(13,15-5-2)16-6-3/h7,11H,4-6,8H2,1-3H3/b9-7+ |
InChIキー |
JHYHWGWBVWKHSN-VQHVLOKHSA-N |
異性体SMILES |
CCOC(=O)/C(=C/O)/CP(=O)(OCC)OCC |
正規SMILES |
CCOC(=O)C(=CO)CP(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)
![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
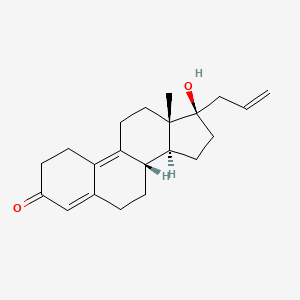
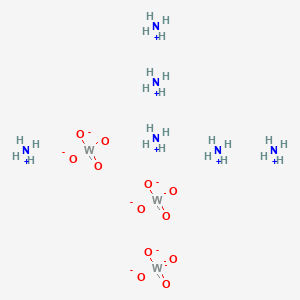
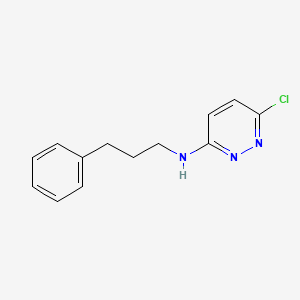
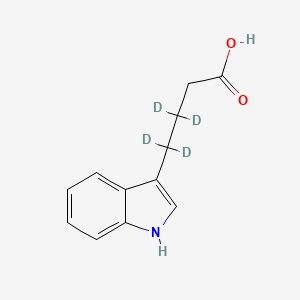
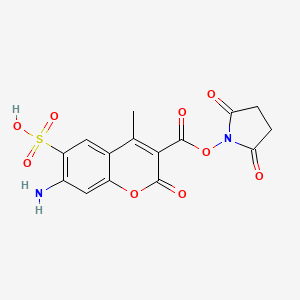
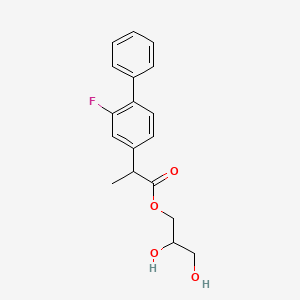
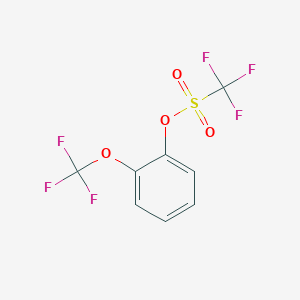
![2-[(3S)-1,1-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide;bromide](/img/structure/B13444666.png)
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)
